Efonidipine hydrochloride ethanolate is a novel dihydropyridine derivative classified as a calcium antagonist. [] Its chemical structure is unique as it exists as a solvate, specifically an equimolar adduct of ethanol and efonidipine hydrochloride. [] This characteristic makes it one of the few solvate compounds marketed as a pharmaceutical drug. [] Efonidipine hydrochloride ethanolate exhibits a potent antihypertensive effect and has been studied in patients with various types of hypertension. []
Efonidipine hydrochloride monoethanolate is derived from the modification of existing calcium channel blockers. It falls under the category of organic compounds, specifically benzenoids, and is classified as a member of the dihydropyridine class of calcium channel blockers. Its molecular formula is with a molecular weight of approximately 631.7 g/mol .
The synthesis of efonidipine hydrochloride monoethanolate involves several chemical reactions, typically starting from simpler organic precursors. The process may include:
Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure purity .
The molecular structure of efonidipine hydrochloride monoethanolate features a complex arrangement that includes:
The compound has been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction, and nuclear magnetic resonance (NMR) spectroscopy to confirm its structural integrity .
Efonidipine hydrochloride monoethanolate undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding the drug's efficacy and safety profile.
Efonidipine hydrochloride monoethanolate functions by blocking T-type and L-type calcium channels located in vascular smooth muscle and cardiac tissues. This dual inhibition leads to:
Pharmacokinetic studies reveal that peak plasma concentrations occur within 1.5 to 3.67 hours post-administration, with a half-life ranging from 2.15 to 6.85 hours .
Efonidipine hydrochloride monoethanolate exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic application .
Efonidipine hydrochloride monoethanolate is primarily used in clinical settings for managing hypertension due to its unique mechanism of action that targets both types of calcium channels. Additionally, ongoing research explores its potential in nephroprotection and other cardiovascular applications, highlighting its versatility as a therapeutic agent .
Efonidipine hydrochloride monoethanolate (chemical name: 2-(Benzyl(phenyl)amino)ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate compound with ethanol (1:1) hydrochloride; CAS: 111011-76-8) is distinguished by its C5 phosphonate moiety attached to the dihydropyridine (DHP) ring. This structural feature is critical for its dual L/T-type calcium channel blockade, differentiating it from classical DHPs like nifedipine. Industrial synthesis typically employs a modified Hantzsch pyridine condensation, where ethyl 3-aminocrotonate reacts with a phosphorylated aldehyde intermediate (5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-3-nitrobenzaldehyde) under acidic catalysis [5] [8]. Key innovations include:
Table 1: Comparative Analysis of Efonidipine Synthetic Pathways
Method | Catalyst | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Conventional Hantzsch | AcOH/HCl | 62–68 | 8–12 h | Low cost |
Microwave-Assisted | Sc(OTf)₃ | 88 | 25 min | Rapid, high purity |
Continuous Flow | — | 92 | 5 min residence | Scalable, solvent reduction |
The benzyl(phenyl)aminoethyl side chain at the DHP C3-ester position introduces a chiral center requiring stereoselective synthesis. Industrial routes resolve racemates via diastereomeric salt crystallization using dibenzoyl-D-tartaric acid, though this results in yield losses (~40%). Catalytic asymmetric methods have emerged as superior alternatives:
Table 2: Enantioselective Catalytic Systems for Key Chiral Intermediate
Catalyst Type | Reaction | ee (%) | Product Yield (%) | Limitation |
---|---|---|---|---|
Ru(II)-(S)-BINAP | Asymmetric hydrogenation | 95 | 90 | High pressure requirement |
(S)-TRIP Thiourea | Michael addition | 90 | 85 | Low-temperature sensitivity |
CAL-B Lipase | Ester hydrolysis resolution | >99 | 45 (theoretical max 50) | Substrate specificity |
Traditional efonidipine synthesis relies on dichloromethane (DCM) and dimethylformamide (DMF), posing environmental and safety concerns. Recent advances emphasize solvent-free or green solvent systems:
Patent analysis (JP 1995000123, CN 103172664) reveals three generations of industrial processes:
Table 3: Patent Analysis of Industrial Synthesis Strategies
Patent Generation | Key Features | Overall Yield (%) | Environmental Impact (E-Factor) | Enantiocontrol |
---|---|---|---|---|
First (1990s) | Linear synthesis, solvent-intensive | 12 | 86 | Racemic, late resolution |
Second (2000s) | Convergent routes, enzymatic resolution | 28 | 45 | Kinetic resolution (50% yield) |
Third (2010–Present) | Catalytic asymmetric, green solvents | 41 (projected) | 21 | Enantioselective (95% ee) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7